molecular formula C19H31N3O7S B10846334 Ac-Glu-Cha-Cys

Ac-Glu-Cha-Cys

Cat. No.: B10846334
M. Wt: 445.5 g/mol
InChI Key: JOZDKRPORTUAIW-KKUMJFAQSA-N
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Description

Ac-Glu-Cha-Cys is a synthetic tetrapeptide composed of acetylated glutamic acid (Glu), cyclohexylalanine (Cha), and cysteine (Cys). Its structure (Figure 1) features:

  • Acetylation (Ac): Enhances metabolic stability by protecting the N-terminus from enzymatic degradation .
  • Cyclohexylalanine (Cha): A non-natural hydrophobic residue that improves membrane permeability and binding affinity to hydrophobic pockets .
  • Cysteine (Cys): Enables disulfide bond formation, stabilizing tertiary structures or enabling conjugation strategies.

Properties

Molecular Formula

C19H31N3O7S

Molecular Weight

445.5 g/mol

IUPAC Name

(4S)-4-acetamido-5-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H31N3O7S/c1-11(23)20-13(7-8-16(24)25)17(26)21-14(9-12-5-3-2-4-6-12)18(27)22-15(10-30)19(28)29/h12-15,30H,2-10H2,1H3,(H,20,23)(H,21,26)(H,22,27)(H,24,25)(H,28,29)/t13-,14-,15-/m0/s1

InChI Key

JOZDKRPORTUAIW-KKUMJFAQSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Discussion and Implications

The comparison highlights:

  • Acetylation balances stability and solubility but requires optimization for specific applications.
  • Cha Residue is critical for hydrophobic interactions but may limit solubility in polar environments.
  • Cysteine offers functional versatility but necessitates controlled oxidative conditions for disulfide formation.

Further studies should explore conjugation strategies (e.g., PEGylation) to improve pharmacokinetics and target specificity .

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